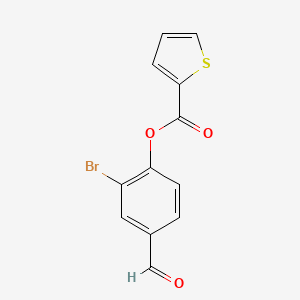
3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-(1,4-phenylene)bis(2-cyanoacrylamide), also known as bisacrylamide, is a commonly used cross-linking agent in biochemistry and molecular biology experiments. It is a white crystalline solid that is soluble in water and ethanol. Bisacrylamide is used to form polyacrylamide gels for electrophoresis, a technique used to separate and analyze proteins and nucleic acids.
作用机制
Bisacrylamide cross-links proteins and nucleic acids by forming covalent bonds between the amine groups of lysine residues and the carbonyl groups of aspartic and glutamic acid residues. This cross-linking creates a stable matrix for electrophoresis and stabilizes protein-protein interactions for further analysis.
Biochemical and Physiological Effects:
Bisacrylamide is toxic to living organisms and should be handled with care. It can cause skin irritation, respiratory problems, and neurological damage if ingested or inhaled. In addition, 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e can cross the blood-brain barrier and cause damage to the nervous system. Therefore, it is important to use proper safety precautions when handling this compounde.
实验室实验的优点和局限性
The main advantage of using 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e in lab experiments is its ability to create a stable matrix for electrophoresis and stabilize protein-protein interactions for further analysis. However, there are also some limitations to using this compounde. It is toxic to living organisms and can cause damage to the nervous system if not handled properly. In addition, this compounde gels have a limited shelf-life and must be prepared fresh for each experiment.
未来方向
There are several future directions for 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e research. One area of interest is the development of safer alternatives to this compounde for electrophoresis and protein-protein interaction studies. Another area of interest is the use of this compounde in drug discovery, particularly for the screening of compounds that can disrupt protein-protein interactions. Finally, there is a need for further research into the mechanism of action of this compounde and its effects on living organisms.
科学研究应用
Bisacrylamide is used in a variety of scientific research applications, including protein and nucleic acid electrophoresis, protein-protein interaction studies, and drug discovery. In protein and nucleic acid electrophoresis, 3,3'-(1,4-phenylene)bis(2-cyanoacrylamide)e is used to cross-link the acrylamide gel and create a porous matrix for the separation of biomolecules based on size and charge. In protein-protein interaction studies, this compounde is used to cross-link interacting proteins and stabilize the complex for further analysis. In drug discovery, this compounde is used to screen for compounds that can disrupt protein-protein interactions.
属性
IUPAC Name |
(Z)-3-[4-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]phenyl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c15-7-11(13(17)19)5-9-1-2-10(4-3-9)6-12(8-16)14(18)20/h1-6H,(H2,17,19)(H2,18,20)/b11-5-,12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGNBPLKWYTSCS-JTAXDKCCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(trifluoromethyl)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5836925.png)




![5,6-dimethyl-4-[4-(4-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5836966.png)
![2-ethoxy-6-iodo-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5836968.png)
![methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5836969.png)
![methyl 2-[(4-morpholinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5836981.png)
![5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5836998.png)

![3-[3-(2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B5837008.png)


